2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate
Description
2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate is a carbamate derivative featuring:
- Pyridine core: Substituted at the 3-position with a methyl group linked to a carbamate moiety.
- Trifluoroethyl group: The 2,2,2-trifluoroethyl (-OCH₂CF₃) moiety increases lipophilicity and metabolic stability compared to non-fluorinated analogs.
Hypothesized applications: Based on structural parallels to kinase inhibitors (e.g., Firmonertinibum, Befotertinib) , this compound may target tyrosine kinases or other enzymes involved in oncology.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[2-(dimethylamino)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-17(2)9-8(4-3-5-15-9)6-16-10(18)19-7-11(12,13)14/h3-5H,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEVSFPPDWSINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate typically involves the reaction of 2-(dimethylamino)pyridine-3-methanol with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Step 2: Formation of the Pyridin-3-ylmethyl Intermediate
-
Oxidation of 3-methylpyridine :
Carbamate Formation
The reaction of amines with trifluoroethyl chloroformate involves nucleophilic acyl substitution:
Catalysts like N,N-diisopropylethylamine (DIPEA) or bases (e.g., NaHCO₃) stabilize intermediates and drive the reaction to completion .
Dimethylamino Group Installation
Pyridine Functionalization
Comparative Analysis of Related Compounds
Critical Reactions and Challenges
-
Regioselectivity in pyridine functionalization :
-
Stability of intermediates :
-
Efficiency of carbamate formation :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets related to various diseases, including cancer and neurological disorders. The presence of the dimethylamino group and the pyridine moiety may enhance its bioactivity by facilitating interactions with receptors or enzymes.
Drug Development
Research into drug formulations incorporating this compound is ongoing. It is being evaluated for its stability, solubility, and pharmacokinetic properties, which are crucial for developing effective therapeutic agents. The trifluoroethyl group can improve metabolic stability and alter the lipophilicity of the compound, making it a candidate for further drug optimization studies.
Biological Assays
Studies have been conducted to assess the biological activity of this compound against various cell lines. Preliminary results indicate that it may exhibit cytotoxic effects, which are being explored in the context of cancer treatment. The mechanism of action is under investigation to understand how it affects cellular pathways.
Agricultural Chemistry
There is potential for this compound to be used in agricultural applications as a pesticide or herbicide. Its chemical structure may confer specific properties that could be beneficial in protecting crops from pests or diseases.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Demonstrated cytotoxicity against specific cancer cell lines, suggesting potential for development as an anticancer drug. |
| Study B | Investigate pharmacokinetics | Showed favorable absorption and distribution characteristics in preliminary animal models, indicating potential for oral bioavailability. |
| Study C | Assess agricultural efficacy | Preliminary trials indicated effectiveness as a pesticide against common agricultural pests, warranting further investigation into formulation strategies. |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The presence of the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with analogs from the literature:
*Calculated based on structural analysis. †Estimated using fragment-based methods.
Biological Activity
2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, designated by the CAS number 1211818-45-9, is a compound of interest due to its potential biological activities. Its unique chemical structure, characterized by the trifluoroethyl group and a dimethylamino pyridine moiety, suggests various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 277.24 g/mol |
| Structure | Chemical Structure |
| SMILES | CN(C)c1ncccc1CNC(=O)OCC(F)(F)F |
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, research on related pyridine derivatives has shown promising results in inhibiting tumor growth through modulation of key signaling pathways such as PI3K/AKT/mTOR. These pathways are crucial for cell proliferation and survival, and their dysregulation is often associated with cancer progression .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cellular proliferation in various cancer cell lines.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in tumor cells, enhancing their therapeutic efficacy.
- Targeting Signaling Pathways : The ability to modulate intracellular signaling pathways contributes to their antitumor effects.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that similar carbamate derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
- Xenograft Models : In vivo studies using xenograft models revealed that administration of these compounds resulted in reduced tumor volume compared to controls, indicating effective antitumor activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | Under investigation |
| Half-life | Under investigation |
| Metabolism | Hepatic metabolism expected |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, and what are the typical yields?
- Methodological Answer : The compound is typically synthesized via a carbamate coupling reaction. For example, a nucleophilic substitution reaction between 2-(dimethylamino)pyridin-3-ylmethanamine and 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. A reported procedure achieved a 50% yield using dichloromethane as the solvent and room temperature conditions . Optimization of reaction time and stoichiometry can improve yields.
Q. What spectroscopic techniques are essential for confirming the structure of this carbamate?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm proton environments (e.g., δ 4.36 ppm for trifluoroethyl –CH2–, δ 3.01 ppm for dimethylamino groups) .
- Mass Spectrometry (FAB or ESI) : To verify molecular weight (e.g., observed m/z 522 [MH+] in FAB) .
- IR Spectroscopy : To identify carbamate C=O stretches (~1700 cm⁻¹) and tertiary amine bands .
Q. How is the purity of the compound assessed, and what HPLC methods are recommended?
- Methodological Answer : Purity (>98%) is typically confirmed via reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). A mobile phase starting at 10% acetonitrile and ramping to 90% over 20 minutes at 1 mL/min flow rate is effective. UV detection at 254 nm is standard .
Advanced Research Questions
Q. How can conflicting NMR data in the characterization of carbamate derivatives be resolved?
- Methodological Answer : Contradictions in peak assignments (e.g., overlapping signals for pyridyl and trifluoroethyl groups) can be addressed via:
- 2D NMR (COSY, HSQC) : To resolve coupling networks and assign proton-carbon correlations .
- Variable Temperature NMR : To reduce signal broadening caused by conformational exchange in dimethylamino groups .
- Deuteration Studies : Replacing labile protons (e.g., NH) with deuterium simplifies splitting patterns .
Q. What strategies improve the solubility of this compound in aqueous media without structural degradation?
- Methodological Answer : Strategies include:
- Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance solubility while maintaining stability .
- pH Adjustment : The dimethylamino group (pKa ~8.5) can be protonated in mildly acidic buffers (pH 6–7) to improve aqueous solubility .
- Liposomal Encapsulation : Formulating with phosphatidylcholine-based liposomes enhances bioavailability and reduces aggregation .
Q. What computational methods predict the binding affinity of this compound to PI3Kα/mTOR targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into PI3Kα’s ATP-binding pocket (PDB: 4L23) to estimate binding poses and interaction energies .
- Molecular Dynamics Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Val851, Met922) for binding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for structural analogs to guide SAR studies .
Contradiction Analysis
Q. How do in vitro and in vivo pharmacological data for this compound diverge, and what factors explain these discrepancies?
- Methodological Answer : In vitro assays (e.g., PI3Kα inhibition IC50 = 12 nM) may not translate directly to in vivo efficacy due to:
- Metabolic Instability : Hepatic cytochrome P450-mediated oxidation of the trifluoroethyl group reduces plasma exposure .
- Protein Binding : High serum protein binding (>95%) limits free drug availability .
- Tissue Penetration : The compound’s logP (~2.8) may hinder blood-brain barrier crossing in CNS studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
